molecular formula C11H10FNO3 B11885609 4-Fluoro-6-methoxyindole-3-acetic acid

4-Fluoro-6-methoxyindole-3-acetic acid

Katalognummer: B11885609
Molekulargewicht: 223.20 g/mol
InChI-Schlüssel: RCOQHMUXATYHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-6-methoxyindole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxyindole-3-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-6-methoxyindole.

    Functionalization: The indole ring is functionalized by introducing the acetic acid moiety at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-6-methoxyindole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indoles, quinones, and reduced derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Fluoro-6-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluoro-6-methoxyindole-3-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H10FNO3

Molekulargewicht

223.20 g/mol

IUPAC-Name

2-(4-fluoro-6-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10FNO3/c1-16-7-3-8(12)11-6(2-10(14)15)5-13-9(11)4-7/h3-5,13H,2H2,1H3,(H,14,15)

InChI-Schlüssel

RCOQHMUXATYHHV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.